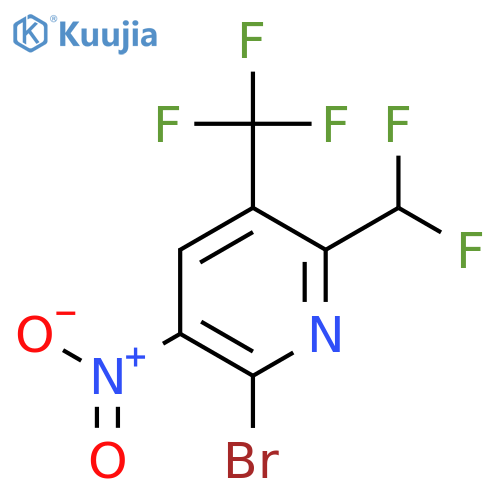

Cas no 1806998-93-5 (2-Bromo-6-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine)

1806998-93-5 structure

商品名:2-Bromo-6-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine

CAS番号:1806998-93-5

MF:C7H2BrF5N2O2

メガワット:320.998998165131

CID:4862795

2-Bromo-6-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-6-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine

-

- インチ: 1S/C7H2BrF5N2O2/c8-5-3(15(16)17)1-2(7(11,12)13)4(14-5)6(9)10/h1,6H

- InChIKey: CCCPLONVOKOFFD-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C=C(C(F)(F)F)C(C(F)F)=N1)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 295

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 58.7

2-Bromo-6-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029058107-1g |

2-Bromo-6-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine |

1806998-93-5 | 97% | 1g |

$2,920.40 | 2022-03-31 | |

| Alichem | A029058107-500mg |

2-Bromo-6-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine |

1806998-93-5 | 97% | 500mg |

$1,711.50 | 2022-03-31 | |

| Alichem | A029058107-250mg |

2-Bromo-6-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine |

1806998-93-5 | 97% | 250mg |

$960.00 | 2022-03-31 |

2-Bromo-6-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine 関連文献

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

4. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

1806998-93-5 (2-Bromo-6-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine) 関連製品

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬